molecular formula C5H3BrClNO B110905 5-Bromo-6-chloropyridin-2-OL CAS No. 1227603-81-7

5-Bromo-6-chloropyridin-2-OL

Cat. No. B110905
M. Wt: 208.44 g/mol
InChI Key: ZBUYQOPMGPFMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Bromo-6-chloropyridin-2-OL is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as building blocks for more complex chemical structures. These compounds are characterized by the presence of halogen atoms, such as bromine and chlorine, which can be strategically substituted to create a variety of derivatives with diverse chemical and biological properties .

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-Bromo-6-chloropyridin-2-OL, often involves halogen dance reactions, which are a type of regioselective halogen exchange. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, was achieved using this method, demonstrating the versatility of halogen dance reactions in creating pentasubstituted pyridines with desired functionalities . Additionally, solid-phase synthesis techniques have been employed using a 2-chloro-5-bromopyridine scaffold, which allows for the efficient and selective introduction of various substituents, showcasing the adaptability of these methods in synthesizing pyridine-based derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the geometry of the compound in the solid state. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by X-ray diffraction, showing intramolecular C-H…N hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of halogenated pyridines is influenced by the presence of halogen atoms, which can participate in various chemical reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated regioselective displacement, leading to the formation of substituted aminopyrimidines . Moreover, carbon-carbon coupling reactions are pivotal in the synthesis of novel pyridine derivatives, as shown in the creation of 3-bromo-5-(2,5-difluorophenyl)pyridine through such a process .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be studied using spectroscopic techniques and computational methods. Spectroscopic characterization, including FT-IR and NMR, provides insights into the functional groups and molecular environment of the compound . Computational studies, such as density functional theory (DFT), allow for the prediction of vibrational frequencies, chemical shifts, and non-linear optical properties, which are essential for understanding the electronic structure and potential applications of the compound . Additionally, molecular docking studies can reveal the biological activity of pyridine derivatives by simulating their interaction with target enzymes .

Scientific Research Applications

Selective Amination Catalysis

Amination of 5-bromo-2-chloropyridine, a close analogue of 5-Bromo-6-chloropyridin-2-OL, catalyzed by a palladium-Xantphos complex, yields 5-amino-2-chloropyridine with high isolated yield and excellent chemoselectivity. This process demonstrates the compound's utility in selective amination reactions for synthesizing amino-substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical manufacturing (Ji, Li, & Bunnelle, 2003).

Halogen/Halogen Displacement in Heterocycles

The compound's behavior under conditions fostering halogen/halogen displacement has been studied, offering insights into the reactivity of halogenated pyridines. Such reactions are crucial for the synthesis of various heterocyclic compounds, impacting the development of materials with potential electronic and optical applications (Schlosser & Cottet, 2002).

Spectroscopic and Theoretical Studies

Spectroscopic characterization and theoretical studies on derivatives of 5-Bromo-6-chloropyridin-2-OL, such as 5-Bromo-2-(trifluoromethyl)pyridine, provide detailed insights into their molecular structure, vibrational frequencies, and optical properties. Such investigations facilitate the understanding of their physical and chemical properties, enabling their application in material science, including non-linear optical materials and DNA interaction studies for potential antimicrobial applications (Vural & Kara, 2017).

Electrocatalytic Applications

The electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromo and 2-amino-5-chloropyridine, underlined by the study on silver cathodes, showcases the potential of 5-Bromo-6-chloropyridin-2-OL derivatives in electrosynthesis applications. Such processes are significant for the pharmaceutical industry, particularly in synthesizing pyridine-based bioactive compounds (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

properties

IUPAC Name

5-bromo-6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUYQOPMGPFMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607668
Record name 5-Bromo-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloropyridin-2-OL

CAS RN

1227603-81-7
Record name 5-Bromo-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.